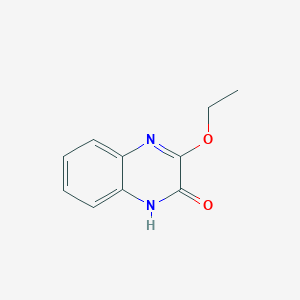

3-Ethoxyquinoxalin-2(1H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

3-ethoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10-9(13)11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPJJZZHUJOTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the 3 Ethoxyquinoxalin 2 1h One Scaffold

Functionalization at the Quinoxalinone Core

The quinoxalinone core offers several sites for functionalization, with the C3-position being the most frequently targeted due to its reactivity. The N1-position can also be readily alkylated or arylated.

C-H Functionalization

Direct functionalization of the C3–H bond of the quinoxalin-2(1H)-one scaffold is a highly efficient and atom-economical strategy for synthesizing a diverse range of derivatives. uchile.cl This approach avoids the need for pre-functionalized substrates, such as halogenated quinoxalinones, making it a greener alternative. Various methodologies, including metal-catalyzed, photocatalytic, and electrochemical methods, have been developed. rsc.org

Recent research has highlighted several C3-H functionalization reactions:

Trifluoroalkylation: Three-component reactions involving quinoxalin-2(1H)-ones, unactivated alkenes, and a trifluoromethyl source (like CF₃SO₂Na) can be achieved under metal-free conditions using an oxidant like K₂S₂O₈ or through visible-light-induced photocatalysis. uchile.clsapub.org These reactions proceed via a radical mechanism to yield 3-trifluoroalkylated quinoxalin-2(1H)-ones. uchile.cl

Hydroxyalkylation: An electrocatalytic C–H activation method allows for the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones from unprotected quinoxalin-2(1H)-ones and aliphatic aldehydes. This electrolysis strategy avoids the use of stoichiometric chemical oxidants and metal catalysts, proceeding through a radical pathway. arkat-usa.org

Arylation: The C3-arylation of quinoxalin-2(1H)-ones can be accomplished using hypervalent iodine reagents, which facilitate the reaction with arylhydrazines to form 3-arylquinoxalin-2(1H)-one derivatives. acs.org

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Trifluoroalkylation | Alkenes, CF₃SO₂Na, K₂S₂O₈, CH₃CN/H₂O | 3-Trifluoroalkylquinoxalin-2(1H)-ones | uchile.cl |

| Hydroxyalkylation | Aliphatic aldehydes, Electrocatalysis | 3-Hydroxyalkylquinoxalin-2(1H)-ones | arkat-usa.org |

| Arylation | Arylhydrazines, PhIO | 3-Arylquinoxalin-2(1H)-ones | acs.org |

Substitution Reactions (e.g., electrophilic, nucleophilic)

Substitution reactions are fundamental processes where one functional group is replaced by another. mdpi.com In the context of the 3-ethoxyquinoxalin-2(1H)-one scaffold, both nucleophilic and electrophilic substitutions are key derivatization strategies.

Nucleophilic Substitution: In nucleophilic substitution, a reactant rich in electrons (the nucleophile) attacks a substrate, displacing a leaving group. mdpi.comresearchgate.net For the quinoxalinone scaffold, this can occur at a C3-position bearing a suitable leaving group (like a halogen) or on the benzene (B151609) ring if activated by electron-withdrawing groups. A novel catalyst-free protocol describes the synthesis of 3-alkyloxy- and 3-alkylaminoquinoxaline-2(1H)-thiones starting from 2,3-dichloroquinoxaline. This involves a sequential nucleophilic substitution where one chlorine atom is first displaced by an alcohol or amine, followed by a thionation step that replaces the second chlorine. rsc.orgacs.orgnih.gov

Electrophilic Substitution: While the quinoxalinone ring is generally electron-deficient, electrophilic substitution on the fused benzene ring can occur, typically directed by the existing substituents.

A significant advancement in substitution-type reactions at the C3 position involves oxidative coupling. A Selectfluor-promoted method has been developed for the regioselective C3-alkoxylation, amination, sulfenylation, and selenylation of quinoxalin-2(1H)-ones. acs.orgresearchgate.net This metal- and photocatalyst-free protocol involves an oxidative coupling with alcohols, amines, thiols, or selenols, proceeding through a proposed radical pathway to form C-O, C-N, C-S, and C-Se bonds, respectively. acs.orgresearchgate.net For instance, the reaction of a quinoxalin-2(1H)-one with an alcohol in the presence of Selectfluor yields the corresponding 3-alkoxyquinoxalin-2(1H)-one. acs.orgresearchgate.net

| Reaction Type | Nucleophile/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkoxylation | Alcohols | Selectfluor, CH₃CN, rt | 3-Alkoxyquinoxalin-2(1H)-ones | acs.orgresearchgate.net |

| Amination | Amines | Selectfluor, CH₃CN, rt | 3-Aminoquinoxalin-2(1H)-ones | acs.orgresearchgate.net |

| Sulfenylation | Thiols | Selectfluor, CH₃CN, rt | 3-Thioquinoxalin-2(1H)-ones | acs.orgresearchgate.net |

| Selenylation | Selenols | Selectfluor, CH₃CN, rt | 3-Selenylquinoxalin-2(1H)-ones | acs.orgresearchgate.net |

Modification of the Ethoxy Group

The ethoxy group at the C3-position is itself a site for potential chemical modification, although this is less commonly explored than functionalization of the heterocyclic core. Key reactions applicable to such aryl ethyl ethers include O-dealkylation and transetherification.

O-Dealkylation: This reaction involves the cleavage of the ether bond to yield the corresponding alcohol or, in this case, the parent quinoxalin-2,3-dione. This transformation is often observed in metabolic pathways catalyzed by enzymes like cytochrome P450. nih.govwashington.eduresearchgate.net Chemically, O-dealkylation can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The mechanism typically involves protonation or coordination to the ether oxygen, followed by nucleophilic attack on the ethyl group. washington.edu

Transetherification: This process involves the exchange of the ethoxy group for another alkoxy group. Iron(III)-catalyzed transetherification has been reported for symmetrical ethers reacting with alcohols, providing a pathway to unsymmetrical ethers under mild conditions. nih.gov Applying this to this compound, a reaction with a different alcohol (R-OH) in the presence of a suitable catalyst could potentially yield a new 3-alkoxyquinoxalin-2(1H)-one derivative.

While specific examples of these reactions on this compound are not widely reported in the literature, these established methods for ether cleavage and transformation are chemically plausible routes for its derivatization.

Ring Transformations and Annulation Reactions Involving Quinoxalinones

The quinoxalinone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through ring transformation and annulation reactions. These reactions significantly expand the structural diversity of compounds accessible from this core.

Annulation Reactions: These reactions involve the fusion of a new ring onto the existing scaffold.

Furo[2,3-b]quinoxalines: Quinoxalin-2(1H)-ones can react with alkynes in the presence of a copper catalyst and an oxidant in a C-H functionalization/annulation cascade to produce furo[2,3-b]quinoxalines. arkat-usa.org

Pyrazolo[1,5-a]quinoxalin-4(5H)-ones: A copper-catalyzed oxidative [3+2] annulation of quinoxalin-2(1H)-ones with oxime esters provides a route to functionalized pyrazolo[1,5-a]quinoxalin-4(5H)-ones. acs.org

Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones: An electrochemical method initiated by the decarboxylation of N-arylglycines allows for the annulation of quinoxalin-2(1H)-ones to form tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. researchgate.net

Ring Transformations: In some cases, the quinoxalinone ring itself can undergo rearrangement to form a different heterocyclic system. For example, certain quinoxalinone N-oxides have been shown to rearrange into benzimidazolinones. acs.org Another reported transformation involves the reaction of 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline with a Vilsmeier reagent, which ultimately leads to furo[2,3-b]quinoxaline (B11915687) derivatives that can be further converted to other heterocyclic systems. jst.go.jp

| Starting Material | Reagents & Conditions | Fused/Transformed Product | Reference |

|---|---|---|---|

| Quinoxalin-2(1H)-one | Alkynes, Cu-catalyst, Oxidant | Furo[2,3-b]quinoxaline | arkat-usa.org |

| Quinoxalin-2(1H)-one | Oxime esters, Cu-catalyst | Pyrazolo[1,5-a]quinoxalin-4(5H)-one | acs.org |

| Quinoxalin-2(1H)-one | N-Arylglycines, Electrosynthesis | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-one | researchgate.net |

| Quinoxalinone N-oxide | Rearrangement Conditions | Benzimidazolinone | acs.org |

Biological Activities and Pharmacological Potential of 3 Ethoxyquinoxalin 2 1h One Derivatives

Anticancer Activity

The quinoxaline (B1680401) core is a key feature in numerous compounds developed for their potent cytotoxic effects against various cancer cells. nih.govmdpi.com The anticancer potential of 3-ethoxyquinoxalin-2(1H)-one derivatives is multifaceted, involving the inhibition of critical enzymes, interference with fundamental cellular processes, and modulation of key signaling pathways that govern cancer cell growth, proliferation, and survival.

A primary mechanism through which quinoxalinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

VEGFR Inhibition : Several quinoxalin-2(1H)-one derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov By targeting the ATP-binding site of VEGFR-2, these compounds can effectively block the signaling cascade that leads to the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. nih.gov Certain 3-methylquinoxalin-2(1H)-one derivatives have shown significant VEGFR-2 inhibitory activity, with IC50 values in the low micromolar range. nih.gov

EGFR Inhibition : The Epidermal Growth Factor Receptor (EGFR) is another important target. Researchers have successfully designed and synthesized series of quinoxalin-2(1H)-one derivatives as novel EGFR inhibitors. nih.govresearchgate.net These compounds have demonstrated inhibitory activity against EGFR kinase, highlighting the potential of this scaffold in developing new treatments for cancers characterized by EGFR mutations. nih.govresearchgate.net

JAK-2 Inhibition : Quinoxalinone-based compounds have been identified as potent dual inhibitors of Janus Kinase 2 and 3 (JAK2/3). nih.gov One derivative, ST4j, exhibited strong inhibition against JAK2 with an IC50 value of 13.00 ± 1.31 nM. nih.gov This inhibition disrupts signaling pathways involved in lymphoid-derived diseases and leukemia. nih.gov

FLT3 and CDK Inhibition : FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML). mdpi.com Co-targeting of Cyclin-Dependent Kinase 9 (CDK9) and FLT3 has been proposed as a strategy to overcome the rapid emergence of resistance to FLT3 inhibitors. mdpi.comresearchgate.net Novel PROTACs (proteolysis targeting chimeras) based on a dual FLT3/CDK9 inhibitor scaffold have been developed to induce the degradation of both proteins, leading to the blockage of downstream signaling. researchgate.net

Table 1: Kinase Inhibitory Activity of Selected Quinoxalinone Derivatives

| Compound | Target Kinase | IC50 Value |

|---|---|---|

| ST4j | JAK2 | 13.00 ± 1.31 nM |

| ST4j | JAK3 | 14.86 ± 1.29 nM |

| MN341P | JAK2 | 20.19 ± 1.71 nM |

| MN390 | JAK2 | 19.77 ± 1.24 nM |

| ST3i | JAK2 | 28.50 ± 0.70 nM |

Data sourced from a study on quinoxalinone-based dual inhibitors of JAK2/3. nih.gov

Certain quinoxaline derivatives exert their cytotoxic effects by directly interacting with DNA or interfering with the machinery of DNA replication and repair.

Topoisomerase II Inhibition : One study identified a quinoxaline-based derivative that showed potent anticancer activity in prostate cancer (PC-3) cells by inhibiting topoisomerase II (Topo II). nih.gov This enzyme is critical for managing DNA tangles and supercoils during replication, and its inhibition leads to DNA breaks and subsequent cell death. The derivative (compound IV) showed an IC50 value of 7.529 µM against the Topo II enzyme. nih.gov

DNA Damage : The mechanism of action for some quinoxaline 1,4-dioxide derivatives is predicted to be as DNA-damaging agents. mdpi.com Studies using whole-genomic sequencing of resistant mutants confirmed that these compounds cause DNA damage, leading to their antimycobacterial and potentially anticancer effects. mdpi.com While some quinone-containing compounds require in-situ transformation into active hydroquinones to exert DNA-damaging properties, the quinoxaline scaffold itself is associated with this mechanism of action. mdpi.com

Beyond direct enzyme inhibition, quinoxalinone derivatives can modulate complex intracellular signaling pathways that are fundamental to cancer progression.

PI3K/Wnt Signaling : The antitumor effects of certain quinoxaline derivatives have been attributed to their ability to inactivate the PI3K and Wnt signaling pathways, which are known to protect neoplastic colon cells from apoptosis. nih.gov

MAPK Pathway : The c-Jun N-terminal kinase (JNK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is another target. Pharmacological inhibition of JNK has been shown to significantly reduce cell death mediated by quinoline (B57606) derivatives in colon cancer cells, indicating the involvement of this pathway. scispace.com

FLT3/STAT5/ERK Pathway : In AML cells, inhibition of mutated FLT3 by quinoxaline-based compounds leads to the suppression of downstream signaling molecules, including STAT5 and ERK1/2, which are crucial for cell proliferation. nih.gov

A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis, in cancer cells. Numerous studies have confirmed that quinoxalin-2(1H)-one derivatives are potent inducers of apoptosis.

Caspase Activation : Treatment with these derivatives leads to the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. nih.govnih.gov Specifically, studies have shown an upregulation and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.govnih.govmdpi.com

Modulation of Bcl-2 Family Proteins : These compounds modulate the expression of Bcl-2 family proteins, which regulate the intrinsic (mitochondrial) pathway of apoptosis. nih.govnih.gov A significant increase in the level of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2 have been observed following treatment. nih.govnih.gov

p53 Upregulation : The tumor suppressor protein p53 is often upregulated in response to treatment with quinoxaline derivatives, further promoting the apoptotic process. nih.gov One potent derivative significantly upregulated p53, caspase-3, and caspase-8, while downregulating Bcl-2 in PC-3 cells, leading to apoptosis. nih.gov

The anticancer efficacy of this compound derivatives has been validated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

HepG2 (Liver Cancer) : Several derivatives have demonstrated potent cytotoxic activity against the HepG2 cell line. nih.govnih.gov For instance, compound 11e, a 3-methylquinoxalin-2(1H)-one derivative, exhibited an IC50 value of 2.2 µM against HepG2 cells. nih.gov

PC-3 (Prostate Cancer) : Quinoxaline compounds have shown highly selective and potent anti-proliferative effects against PC-3 cells. nih.gov Two derivatives, compounds III and IV, displayed IC50 values of 4.11 µM and 2.11 µM, respectively. nih.gov

HCT-116 (Colon Cancer) : Derivatives have also been tested against the HCT-116 colorectal carcinoma cell line, showing significant cytotoxic effects. nih.govekb.eg

Table 2: Cytotoxic Activity of Selected Quinoxalinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|---|

| Compound IV | PC-3 | Prostate | 2.11 |

| Compound III | PC-3 | Prostate | 4.11 |

| Compound 11e | HepG2 | Liver | 2.2 |

| Compound 11g | HepG2 | Liver | 9.8 |

| Compound 12e | HepG2 | Liver | 4.3 |

| Compound 12g | HepG2 | Liver | 4.1 |

| Compound 12k | HepG2 | Liver | 5.3 |

Data compiled from multiple studies on the anticancer effects of quinoxaline derivatives. nih.govnih.gov

Tumor hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with cancer progression and resistance to therapy. Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator that allows cancer cells to adapt to hypoxic conditions. nih.gov

The suppression of pathways that activate HIF-1α is a viable anticancer strategy. nih.gov Lactate (B86563) dehydrogenase A (LDHA), an enzyme involved in the Warburg effect, contributes to the activation of HIF-1α, which in turn mediates angiogenesis and cell survival. nih.gov Some quinoxalinone derivatives have been synthesized and tested as LDHA inhibitors, thereby indirectly targeting the activation of HIF-1α. nih.gov By inhibiting factors that lead to HIF-1α stabilization, these compounds can potentially counteract the adaptive mechanisms of tumor cells in hypoxic environments, making this a promising area for further research. nih.gov

Antimicrobial Activity

Derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The core structure of quinoxalin-2(1H)-one serves as a versatile scaffold for the development of new antimicrobial agents.

Numerous studies have highlighted the antibacterial potential of quinoxalin-2(1H)-one derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazone, hydrazine, and pyrazole (B372694) moieties exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 µg/mL. johnshopkins.edu Some of these derivatives demonstrated bactericidal behavior against multi-drug resistant bacteria (MDRB) strains with MIC values between 1.95 and 15.62 µg/mL. johnshopkins.edu

In another study, substituted quinoxalin-2(1H)-one derivatives were synthesized and screened for their in-vitro antibacterial activity. One particular compound was found to be highly active against E. coli, while others showed high activity against P. aeruginosa and S. aureus. jocpr.com The antibacterial activity of these compounds is often compared to standard drugs like Ampicillin and Ciprofloxacin. jocpr.comnih.gov The disc diffusion method is a common technique used to evaluate this activity, where the zone of inhibition is measured in millimeters. jocpr.comnih.gov

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Various bacteria | MIC: 0.97–62.5 µg/mL | johnshopkins.edu |

| Substituted quinoxalin-2(1H)-one derivatives | E. coli | Highly active | jocpr.com |

| Substituted quinoxalin-2(1H)-one derivatives | P. aeruginosa | Highly active | jocpr.com |

| Substituted quinoxalin-2(1H)-one derivatives | S. aureus | Highly active | jocpr.com |

The antifungal potential of quinoxalin-2(1H)-one derivatives has also been a subject of investigation. Certain synthesized compounds have demonstrated notable activity against fungal strains. For example, some substituted quinoxalin-2(1H)-one derivatives were found to be highly active against Candida albicans. jocpr.com In a separate study, a series of quinoxaline derivatives were evaluated as antimicrobial agents against plant pathogenic fungi, with some compounds exhibiting significant antifungal activities in vitro. nih.gov Specifically, certain derivatives showed a better control effect on Rhizoctonia solani (RS) than the commercial fungicide azoxystrobin. nih.gov The antifungal activity is often compared to standard drugs like Fluconazole and Amphotericin B. johnshopkins.edujocpr.com

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Substituted quinoxalin-2(1H)-one derivatives | Candida albicans | Highly active | jocpr.com |

| Quinoxaline derivatives | Rhizoctonia solani (RS) | Superior to azoxystrobin | nih.gov |

Compounds containing the quinoxaline nucleus have been recognized for their antituberculosis properties. nih.gov While specific studies focusing solely on this compound derivatives are limited in the provided context, the broader class of quinoxalines has shown promise. The development of new anti-tuberculosis agents is critical due to the rise of drug-resistant strains of Mycobacterium tuberculosis. nih.gov Research into isoniazid (B1672263) derivatives, a cornerstone of tuberculosis treatment, has explored incorporating various heterocyclic structures, which could include the quinoxaline scaffold, to enhance activity. nih.govbrieflands.com

The antimicrobial mechanism of action for quinoxaline derivatives is multifaceted. One of the key mechanisms identified is the inhibition of DNA gyrase. johnshopkins.edu DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. Some of the most active quinoxalin-2(1H)-one derivatives have displayed potent in vitro S. aureus DNA gyrase inhibition activity, with IC50 values comparable to the standard drug Ciprofloxacin. johnshopkins.edu

The ability of quinoxalin-2(1H)-one derivatives to target specific enzymes is a key aspect of their pharmacological potential. As mentioned, DNA gyrase is a primary target for their antibacterial action. johnshopkins.edu Beyond this, the broader class of quinoxaline 1,4-dioxides has been studied for its mechanism of action, with genomic analysis of resistant mutants pointing towards the involvement of redox enzymes in their pro-drug activation. mdpi.com

Antiparasitic Activity

In addition to their antimicrobial properties, quinoxaline derivatives have been explored for their potential against various parasites. nih.gov The quinoxaline scaffold has been identified as a promising starting point for the development of new antiparasitic agents. For instance, analogs of a quinoxaline derivative from the Medicines for Malaria Venture (MMV) Malaria Box have been synthesized and tested against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov These studies indicate that quinoxaline compounds can exhibit potent activity against both the larval and adult stages of the parasite. nih.gov

Antiviral Activity

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapies. nih.gov Quinoxaline derivatives have shown promise as potent antiviral agents, particularly against respiratory pathogens. rsc.orgnih.govresearchgate.netjournalijbcrr.comresearchgate.net

The broad-spectrum antiviral potential of quinoxalines has been highlighted in numerous studies. rsc.orgnih.gov They are considered good candidates to combat influenza viruses, potentially by targeting the highly conserved NS1 protein. nih.gov

In the context of coronaviruses, quinoxaline derivatives have been identified as potential inhibitors of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2. rsc.orgnih.gov Computational studies have suggested that certain quinoxaline derivatives can bind with high affinity to the main protease (3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication. nih.govrsc.org Some derivatives have also shown the potential to inhibit another key enzyme, papain-like protease (PLpro). rsc.org The structural similarities to the antiviral drug favipiravir (B1662787) have inspired the synthesis of novel quinoxaline derivatives with potential dual-action inhibitory effects on both viral RNA polymerase and proteases. rsc.org

| Virus Target | Potential Mechanism of Action | Reference |

| Influenza | Targeting NS1 protein | nih.gov |

| SARS-CoV-2 | Inhibition of main protease (3CLpro) | nih.govrsc.org |

| SARS-CoV-2 | Inhibition of papain-like protease (PLpro) | rsc.org |

| Coronaviruses | Potential dual inhibition of RNA polymerase and proteases | rsc.org |

Neuropharmacological Effects

Derivatives of the quinoxaline scaffold have demonstrated a range of significant neuropharmacological activities, highlighting their potential in addressing various neurological and sensory disorders. Research has focused on their ability to protect auditory cells, modulate key inflammatory pathways in the nervous system, and exert effects on the central nervous system, such as anxiety and sedation.

Hearing loss, often caused by damage to sensory hair cells, can result from exposure to ototoxic drugs like aminoglycoside antibiotics and the chemotherapeutic agent cisplatin. nih.govfrontiersin.orgcancer.gov Quinoxaline derivatives have emerged as promising otoprotective agents. In a screening of 68 quinoxaline derivatives, quinoxaline-5-carboxylic acid (Qx28) was identified as a potent compound that provides robust protection against hair cell damage induced by both aminoglycosides and cisplatin. nih.govnih.gov This protective effect was observed in both zebrafish lateral line models and mouse cochlear explants. nih.govnih.gov

Aminoglycosides are a class of potent antibiotics used for serious infections but are associated with hearing loss in a significant percentage of patients. nih.govfrontiersin.orgpharmaceutical-journal.com Similarly, cisplatin, a platinum-based chemotherapy drug, causes significant and often irreversible hearing impairment in about half of the patients treated with it. nih.govcancer.govmdpi.com The research into Qx28 revealed that it does not interfere with the antibacterial efficacy of aminoglycosides, suggesting it protects hair cells by directly counteracting the toxin's mechanism of action rather than by blocking its entry into the cells. nih.govnih.gov This makes such derivatives promising candidates for co-administration with ototoxic drugs to mitigate their side effects.

| Compound | Protectant Against | Model System | Key Finding |

|---|---|---|---|

| Quinoxaline-5-carboxylic acid (Qx28) | Aminoglycoside-induced damage | Zebrafish lateral line | Performed better than the parent quinoxaline compound against neomycin and gentamicin (B1671437) toxicity. nih.gov |

| Quinoxaline-5-carboxylic acid (Qx28) | Cisplatin-induced damage | Zebrafish & Mouse cochlear explants | Provided robust protection against hair cell death. nih.govnih.gov |

The mechanism behind the otoprotective effects of certain quinoxaline derivatives is linked to their ability to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govnih.gov The NF-κB pathway plays a key role in inflammatory and immune responses and has been implicated in ototoxic insults. nih.gov Studies have shown that activation of the NF-κB pathway can have detrimental effects during aminoglycoside- and cisplatin-induced toxicity. nih.gov

Research on quinoxaline-5-carboxylic acid (Qx28) demonstrated that it protects hair cells by blocking the activation of the canonical NF-κB pathway. nih.govnih.gov In vitro and in vivo studies showed that co-incubation of Qx28 with the ototoxin resulted in a significant decrease in NF-κB activation. nih.gov This suggests that the neuroprotective effects of these compounds are, at least in part, mediated by their anti-inflammatory action through the inhibition of this critical signaling cascade. The anti-inflammatory properties of quinoxalines are often attributed to their inhibitory action on inflammatory modulators, including NF-κB. nih.govbenthamscience.comresearchgate.net

Several quinoxalinone derivatives have been investigated for their effects on the central nervous system, revealing potential anxiolytic, sedative, and hypnotic properties. In a study evaluating eight different quinoxalinone derivatives, some compounds exhibited dose-dependent CNS depressant activity. researchgate.net

Notably, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide was identified as the most active sedative. researchgate.net Furthermore, this same compound showed the highest anxiolytic effect at a low dose. researchgate.net Another derivative, 6-nitro-1,4-dihydroquinoxaline-2,3-dione, demonstrated a better anxiolytic effect in mice than the commonly used drug diazepam. researchgate.net Additionally, 1,2,3,4-tetrahydro-quinoxaline-2,3-dione showed an anxiolytic effect comparable to diazepam. researchgate.net These findings indicate that the quinoxalinone scaffold is a promising template for developing new agents to treat anxiety and sleep disorders.

| Compound | Observed Activity | Comparison |

|---|---|---|

| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Most active sedative; highest anxiolytic effect | - |

| 6-nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | Showed a better effect than diazepam. researchgate.net |

| 1,2,3,4-tetrahydro-quinoxaline-2,3-dione | Anxiolytic | Showed a comparative effect to diazepam. researchgate.net |

Anti-inflammatory Activity

Quinoxaline and its derivatives are well-documented for their broad spectrum of anti-inflammatory activities. frontiersin.orgnih.govsapub.orgingentaconnect.com Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.govbenthamscience.comresearchgate.net

Studies have shown that quinoxaline derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. rsc.orgnih.gov For instance, a series of novel quinoxaline derivatives were synthesized and evaluated as dual inhibitors of EGFR and COX-2, with several compounds identified as promising anti-inflammatory agents. rsc.orgrsc.org In other research, quinoxalinone derivatives bearing a 4-chlorophenyl-2,3-dihydrothiazole moiety exhibited high anti-inflammatory activity, comparable to the selective COX-2 inhibitor celecoxib, without causing ulcerogenic side effects. researchgate.net

Beyond COX inhibition, certain quinoxaline derivatives have been shown to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov The compounds DEQX and OAQX, for example, were found to decrease leukocyte migration and significantly reduce the levels of these cytokines. nih.gov Additionally, some quinoxaline 1,4-di-N-oxide derivatives have demonstrated potent in vivo anti-inflammatory effects and promising inhibition of lipoxygenase (LOX), an enzyme involved in generating pro-inflammatory leukotrienes. unav.edu One such compound showed an in vivo anti-inflammatory effect (41% reduction in edema) similar to that of indomethacin (B1671933) (47%). unav.edu

| Compound/Derivative Class | Mechanism of Action | Key Finding |

|---|---|---|

| Quinoxalinone with 4-chlorophenyl-2,3-dihydrothiazole moiety | COX-2 Inhibition | Activity comparable to celecoxib. researchgate.net |

| DEQX and OAQX | Cytokine Inhibition | Decreased levels of IL-1β and TNF-α. nih.gov |

| Quinoxaline 1,4-di-N-oxide derivative (7b) | Lipoxygenase (LOX) Inhibition | Showed 41% reduction in carrageenan-induced edema, similar to indomethacin (47%). unav.edu |

| Derivatives 4a, 5, 11, 13 | COX-2 Inhibition | Identified as promising orally absorbed dual anti-inflammatory and anticancer candidates. rsc.orgrsc.org |

Other Biological Activities

The quinoxaline scaffold is also a subject of interest for its potential in managing diabetes. frontiersin.orgnih.govresearchgate.net One of the key therapeutic targets for type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. tandfonline.comnih.govacs.org By inhibiting this enzyme, the postprandial rise in blood glucose can be controlled.

Several studies have synthesized and tested quinoxalinone derivatives for their α-glucosidase inhibitory activity. tandfonline.comnih.govresearchgate.net In one such study, two series of quinoxalinone derivatives were synthesized: 3-[N′-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-ones and 1-(substituted-phenyl)-5H- tandfonline.comresearchgate.netnih.govtriazolo[4,3-a]quinoxalin-4-ones. tandfonline.comnih.gov One compound from the first series, designated as 3e, showed potent inhibition of α-glucosidase with an IC50 value of 9.99 ± 0.18 µM. tandfonline.comnih.govresearchgate.net This inhibitory activity was comparable to that of quercetin (B1663063) (IC50 = 9.93 ± 0.66 µM), a known α-glucosidase inhibitor. tandfonline.comnih.gov However, the synthesized compounds showed weak activity against α-amylase. tandfonline.comnih.gov Molecular docking studies suggested that compound 3e binds to the active site of α-glucosidase, achieving hydrogen bonding with key amino acid residues, similar to quercetin. nih.gov These findings highlight the potential of the quinoxalinone scaffold in developing new α-glucosidase inhibitors for diabetes therapy.

| Compound Series | Most Active Compound | IC50 Value (µM) | Reference Inhibitor (IC50 µM) |

|---|---|---|---|

| 3-[N′-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-ones | Compound 3e | 9.99 ± 0.18 | Quercetin (9.93 ± 0.66). tandfonline.comnih.gov |

Antioxidant Activity

The core structure of quinoxalin-2(1H)-one has been a scaffold for the development of compounds with significant antioxidant properties. Research into various derivatives has demonstrated their capacity to scavenge free radicals and inhibit oxidative processes, which are implicated in a wide range of diseases.

One area of investigation has focused on phenolic derivatives of 3-phenoxyquinoxalin-2(1H)-one. A study highlighted that the introduction of phenolic hydroxyl groups onto the quinoxalinone core can lead to potent antioxidant activity. nih.gov For instance, certain derivatives have shown strong radical scavenging capabilities in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and have demonstrated the ability to suppress lipid peroxidation. nih.gov The position and number of hydroxyl groups on the aromatic ring have been found to be crucial for the antioxidant efficacy.

Another related area of research involves pyrrolo[2,3-b]quinoxaline derivatives. These compounds, which share a heterocyclic core with quinoxalinones, have also been evaluated for their antioxidant potential. rsc.org Studies have employed the DPPH assay to assess the radical scavenging activity of these derivatives. rsc.org The results from these studies indicate that the quinoxaline scaffold is a viable starting point for the design of novel antioxidant agents.

The table below summarizes the findings on the antioxidant activity of related quinoxalinone derivatives.

| Compound Class | Assay | Key Findings | Reference |

| Phenolic 3-phenoxyquinoxalin-2(1H)-one derivatives | DPPH radical scavenging, Lipid peroxidation inhibition | Introduction of phenolic hydroxyl groups enhances antioxidant activity. | nih.gov |

| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH radical scavenging | Derivatives show potential as radical scavengers. | rsc.org |

Structure Activity Relationship Sar Studies of 3 Ethoxyquinoxalin 2 1h One and Analogs

Impact of Substituents on Biological Activity

The biological activity of quinoxalinone derivatives is highly dependent on the nature, position, and number of substituents on the heterocyclic and fused benzene (B151609) rings. pharmaceuticaljournal.net Research has shown that both electron-donating and electron-withdrawing groups can profoundly alter the pharmacological properties of these compounds, which include anticancer, antimicrobial, and enzyme inhibitory activities. nih.govresearchgate.net

For instance, in studies on quinoxalinone derivatives as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, the introduction of electron-donating groups at the 3- and 4-positions of an attached aryl moiety was found to enhance inhibitory efficiency. Conversely, the presence of halogen substituents tended to reduce this activity. In a different context, when evaluating lactate (B86563) dehydrogenase A (LDHA) inhibition, strong electron-withdrawing groups like nitro (NO₂) and carboxylic acid (COOH) on an aryl substituent increased the inhibitory potency.

The linker between the quinoxalinone core and a substituent group also plays a critical role. For example, studies on anticancer quinoxalines have shown that an NH-CO linker at the second position can increase activity, whereas aliphatic linkers may decrease it.

The following table summarizes the observed impact of various substituents on the biological activities of quinoxalinone analogs based on several research findings.

| Substituent Type | Position | Effect on Biological Activity | Target/Activity |

| Electron-Donating Groups (e.g., -OH, -OCH₃) | Aryl moiety on Schiff bases | Increased Inhibition | COX-2 |

| Electron-Withdrawing Groups (e.g., -NO₂, -COOH) | Aryl moiety on Schiff bases | Increased Inhibition | LDHA |

| Electron-Withdrawing Groups | Aryl moiety or main core | Decreased Inhibition | COX-2 |

| Halogen Substituents | Aryl moiety | Reduced Inhibition | COX-2 |

| Aliphatic Linker | Position 3 | Decreased Activity | Anticancer |

| NH Linker | Position 3 | Essential for Activity | Anticancer |

Influence of the Ethoxy Moiety on Pharmacological Profile

The ethoxy group (-OCH₂CH₃), an ether linkage at the C3 position of the quinoxalinone ring, is a significant structural feature that can substantially influence the molecule's pharmacological profile. While direct studies on 3-ethoxyquinoxalin-2(1H)-one are limited, the role of alkoxy groups, particularly the closely related methoxy (B1213986) group, in medicinal chemistry provides valuable insights.

Alkoxy groups like ethoxy can affect a molecule's properties in several ways:

Lipophilicity : The ethoxy group increases the lipophilicity of the parent molecule compared to a hydroxyl group, which can enhance its ability to cross biological membranes and improve oral bioavailability.

Metabolic Stability : The ethyl group of the ethoxy moiety can be a site for metabolic oxidation. However, ether linkages are generally more stable to metabolism than ester groups, potentially leading to a longer duration of action.

Receptor Binding : The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as enzymes or receptors. The size and orientation of the ethyl group can also provide favorable van der Waals interactions within a binding pocket, potentially increasing affinity and selectivity. For example, studies on other kinase inhibitors have shown that shifting an ethoxy substitution from one position to another on a phenyl ring can significantly improve functional activity.

Physicochemical Properties : The presence of an ethoxy group can modify the molecule's solubility, melting point, and crystal packing, which are important for drug formulation and development.

Conformational Analysis and Bioactivity

The bioactivity of quinoxalinone analogs is often linked to specific conformational states. For example, in quinoxaline-based antibiotics, the flexibility of the molecule and the presence of multiple solution conformers, arising from hindered rotation around certain bonds, can influence their biological action. nih.gov Although these are more complex peptide structures, the principle applies to smaller molecules as well. nih.gov

For this compound, key conformational features would include:

Planarity of the Quinoxalinone Ring : The bicyclic quinoxalinone core is largely planar, providing a rigid scaffold.

Orientation of the Ethoxy Group : The torsion angles around the C3-O-C bond define the spatial orientation of the ethoxy group relative to the quinoxalinone ring. This orientation can be crucial for fitting into a specific binding pocket and avoiding steric clashes. Certain orientations may be energetically favored and represent the "bioactive conformation."

Substituents on the Benzene Ring : Substituents on the fused benzene ring can influence the electronic properties of the core and may also have steric effects that impact the molecule's preferred conformation and its interactions with target proteins.

Molecular docking studies are often employed to predict the binding modes of quinoxalinone derivatives and to understand how their conformation relates to their biological activity. nih.gov These computational methods can help rationalize observed SAR and guide the design of new analogs with improved potency by optimizing their conformational fit with the target. nih.gov The ability of the molecule to adopt a low-energy conformation that is complementary to the target's binding site is a fundamental prerequisite for high-affinity binding and, consequently, potent biological activity.

Role of Tautomerism in Biological Interactions

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a key characteristic of the quinoxalin-2(1H)-one scaffold. This system primarily exhibits lactam-lactim (or keto-enol) tautomerism, where the hydrogen atom on the N1 nitrogen can migrate to the oxygen atom of the C2 carbonyl group.

This equilibrium results in two main tautomeric forms:

This compound (Lactam form) : This is the amide form, characterized by a C=O double bond at the C2 position.

3-Ethoxy-2-hydroxyquinoxaline (Lactim form) : This is the enol form, featuring a hydroxyl group at the C2 position and a C=N double bond within the pyrazine (B50134) ring.

The tautomeric equilibrium can be influenced by various factors, including the solvent, pH, and the electronic nature of substituents on the ring system. clockss.org The existence of these two forms has significant implications for biological interactions, as they present different hydrogen bonding patterns and shapes to a receptor or enzyme active site.

Receptor Recognition : The lactam form has a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (C2=O). The lactim form, conversely, has a hydrogen bond donor (O-H) and a hydrogen bond acceptor at the N4 position. A biological target may preferentially bind to one tautomer over the other. The ability of the molecule to tautomerize can be crucial for establishing the optimal set of interactions required for high-affinity binding.

Membrane Permeation : The different tautomers have distinct physicochemical properties, such as polarity and pKa, which can affect their ability to cross cell membranes.

While the lactam form is generally predominant for quinoxalin-2(1H)-ones in most conditions, the lactim form can be stabilized within a specific protein binding site, playing a direct role in the molecule's mechanism of action. Understanding the tautomeric behavior of this compound is therefore essential for a complete picture of its biological activity. elsevierpure.com

Mechanistic Investigations of 3 Ethoxyquinoxalin 2 1h One Derivatives

Molecular Targets and Pathways

Derivatives of the quinoxalin-2(1H)-one scaffold have been investigated for their interactions with various molecular targets, implicating them in several key cellular pathways. Research has identified that these compounds can modulate the activity of enzymes and receptors involved in cancer and inflammation.

Identified molecular targets for quinoxalin-2(1H)-one derivatives include:

c-Jun N-terminal kinase 3 (JNK3): A key player in neuronal apoptosis and inflammatory responses.

Discoidin domain receptor 1 (DDR1): A receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.

Epidermal growth factor receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. researchgate.net

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.

Lactate (B86563) dehydrogenase A (LDHA): An enzyme involved in anaerobic glycolysis, a hallmark of cancer metabolism.

Topoisomerase II (Topo II): An enzyme that plays a critical role in DNA replication and transcription.

Aldose Reductase (ALR2): An enzyme implicated in the development of diabetic complications.

AMPA and NMDA receptors: Ionotropic glutamate (B1630785) receptors in the central nervous system. researchgate.netnih.gov

The pathways affected by the modulation of these targets are diverse and significant. For instance, inhibition of JNK3 can interfere with stress-induced signaling pathways, while targeting EGFR can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer. researchgate.net The inhibition of COX-2 and LDHA suggests a potential role in modulating inflammatory responses and cancer cell metabolism, respectively. Furthermore, the interaction with Topoisomerase II points to mechanisms involving the disruption of DNA integrity.

Enzyme Inhibition Studies

The inhibitory activity of 3-ethoxyquinoxalin-2(1H)-one derivatives has been quantified against several enzymes. These studies provide insight into the potency and selectivity of these compounds.

One study focused on the optimization of a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), which demonstrated inhibitory activity against JNK3, DDR1, and EGFR. A structurally related derivative, J46-37, was developed to have potent and selective inhibition against JNK3, with significantly reduced activity against DDR1 and EGFR.

Another area of investigation has been the inhibition of enzymes involved in cancer progression. Certain quinoxaline-based derivatives have shown inhibitory effects against Topoisomerase II. For example, two compounds, referred to as III and IV, were found to inhibit Topoisomerase II with IC50 values of 21.98 µM and 7.529 µM, respectively.

Furthermore, quinoxalin-2(1H)-one derivatives have been explored as inhibitors of aldose reductase. A series of these derivatives displayed potent and selective inhibition of this enzyme, with the most active compound, 13d, exhibiting an IC50 value of 0.107 µM.

| Compound/Derivative | Target Enzyme | IC50 Value |

|---|---|---|

| J46-37 | JNK3 | Potent and selective inhibition |

| Compound III | Topoisomerase II | 21.98 µM |

| Compound IV | Topoisomerase II | 7.529 µM |

| Compound 13d | Aldose Reductase | 0.107 µM |

Receptor Binding Studies

Direct radioligand receptor binding assays for this compound derivatives are not extensively reported in the available scientific literature. However, the broader class of quinoxaline (B1680401) derivatives has been studied for their interaction with certain receptors, primarily through molecular docking simulations and functional assays.

Quinoxaline derivatives have been identified as antagonists for ionotropic glutamate receptors, specifically the AMPA and NMDA receptors. researchgate.netnih.gov For instance, certain 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and evaluated as AMPA-receptor antagonists. researchgate.net Molecular docking studies were employed to predict their binding affinity to the AMPA receptor to rationalize their anticonvulsant activity. researchgate.net

Cellular Assays (e.g., cell cycle analysis, apoptosis induction, DNA fragmentation)

The cellular effects of this compound derivatives have been evaluated in various cancer cell lines, revealing their potential to induce cell death and inhibit proliferation.

Cytotoxicity: Quinoxaline derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. For example, 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate (LA-39B) and 3-(quinoxaline-3-yl) prop-2-yn-1-ol (LA-55) showed dose-dependent inhibition of cell viability in A549 lung cancer cells, as well as cytotoxicity in HeLa cervical cancer and MCF-7 breast cancer cells. In another study, two quinoxaline compounds, designated III and IV, exhibited potent anti-proliferative effects against PC-3 prostate cancer cells with IC50 values of 4.11 µM and 2.11 µM, respectively.

| Compound/Derivative | Cell Line | Effect | IC50 Value |

|---|---|---|---|

| LA-39B | A549 (Lung) | Inhibition of cell viability | Not specified |

| LA-55 | A549 (Lung) | Inhibition of cell viability | Not specified |

| Compound III | PC-3 (Prostate) | Anti-proliferative | 4.11 µM |

| Compound IV | PC-3 (Prostate) | Anti-proliferative | 2.11 µM |

Apoptosis Induction: Several studies have confirmed that quinoxaline derivatives can induce apoptosis in cancer cells. The treatment of A549 cells with LA-39B and LA-55 was shown to induce apoptosis. nih.gov Similarly, compounds III and IV were found to cause apoptosis in PC-3 cells. nih.gov The mechanism of apoptosis induction by compound IV in PC-3 cells was further investigated, revealing an upregulation of pro-apoptotic proteins (p53, caspase-3, caspase-8) and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Analysis: Investigations into the effects of these derivatives on the cell cycle have shown that they can cause cell cycle arrest. Treatment of PC-3 cells with compounds III or IV resulted in the arrest of the cell cycle at the S phase. nih.gov

DNA Fragmentation: As a hallmark of apoptosis, DNA fragmentation has been observed following treatment with quinoxaline derivatives. Studies on compounds III and IV in PC-3 cells included DNA fragmentation assays, which confirmed the induction of apoptotic cell death. nih.gov

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Studies on various quinoxalin-2(1H)-one derivatives have utilized molecular docking to elucidate their interactions with key protein targets implicated in diseases like cancer.

For instance, docking studies on novel quinoxalin-2(1H)-one derivatives have been performed to understand their binding modes with targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and other tyrosine kinases. rsc.orgnih.gov These studies reveal that the quinoxalinone core often serves as a crucial scaffold for establishing key interactions within the protein's active site.

Key interactions typically observed for quinoxalinone derivatives include:

Hydrogen Bonding: The oxygen and nitrogen atoms within the quinoxalinone ring system are capable of forming hydrogen bonds with amino acid residues like Arginine (Arg) and Tyrosine (Tyr). nih.gov

Pi-Pi Stacking: The aromatic rings of the quinoxalinone scaffold can engage in pi-pi stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr). nih.gov

These interactions are fundamental for the stability of the ligand-protein complex and are often correlated with the compound's inhibitory activity. For 3-Ethoxyquinoxalin-2(1H)-one, the ethoxy group at the 3-position could potentially form additional hydrophobic interactions or hydrogen bonds, influencing its binding affinity and selectivity for specific protein targets. A molecular docking study can provide comprehensive insights into these plausible binding modes and help in understanding the structure-activity relationships of synthesized compounds. nih.gov

| Protein Target | Key Interacting Residues (Example) | Types of Interactions | Potential Significance |

|---|---|---|---|

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding, Hydrophobic | Anti-angiogenic, Anticancer |

| COX-2 | Tyr355, Arg120 | Hydrogen Bonding, Pi-Pi Stacking | Anti-inflammatory |

| Tyrosine Kinases (TRK) | - | Hydrogen Bonding, Van der Waals | Anticancer |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are instrumental in determining the geometric and electronic properties of molecules like this compound.

Studies on quinoxalin-2(1H)-one and its derivatives have employed DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to optimize molecular geometries and explore their structural and spectroscopic properties. researchgate.net These calculations provide valuable data on bond lengths, bond angles, and torsion angles, which helps in understanding the molecule's three-dimensional conformation.

Key electronic properties derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Electron Density and Electrostatic Potential: These calculations reveal the electron distribution within the molecule, highlighting electrophilic and nucleophilic sites. This information is vital for predicting how the molecule will interact with other molecules and biological targets. researchgate.net

For this compound, DFT calculations can predict how the ethoxy substituent influences the electronic properties of the parent quinoxalinone scaffold, potentially altering its reactivity and interaction capabilities. researchgate.net

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides accurate 3D structure, bond lengths, and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Allows for the interpretation of experimental IR and Raman spectra. scispace.com |

Quantitative Structure-Activity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties or theoretical parameters) and experimentally determined activities. wikipedia.org

Data Set Selection: A dataset of quinoxalinone analogs with measured biological activity (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields from CoMFA). nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

A validated QSAR model could then be used to predict the biological activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts.

| QSAR Model Type | Description | Typical Descriptors Used |

|---|---|---|

| 2D-QSAR | Relates activity to 2D structural features. | Topological indices, constitutional descriptors, electronic properties. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Relates activity to the 3D fields surrounding the molecules. nih.gov | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial component of modern drug discovery, aiming to identify potential pharmacokinetic and toxicity issues early in the development process. Various computational models and software are used to predict these properties based on the chemical structure of a compound.

For quinoxalinone derivatives, in silico ADMET studies have been conducted to assess their drug-likeness. rsc.orgnih.gov These predictions help to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity.

Predicted ADMET properties for this compound and its analogs could include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. nih.gov

Distribution: Predictions of blood-brain barrier (BBB) permeability and plasma protein binding help understand how the compound will be distributed in the body. nih.gov

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to the elimination of the compound from the body are assessed.

Toxicity: Potential toxicities such as hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition) are predicted. nih.gov

These predictions provide a valuable initial assessment of the compound's suitability as a drug candidate.

| ADMET Parameter | Predicted Property | Importance in Drug Development |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Indicates potential for oral administration. nih.gov |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines if the compound can reach the central nervous system. nih.gov |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts potential drug-drug interactions. |

| Toxicity | Hepatotoxicity | Flags potential for liver damage. nih.gov |

| Drug-Likeness | Lipinski's Rule of Five | Assesses if the compound has properties consistent with known oral drugs. mdpi.com |

Cheminformatics Approaches

Cheminformatics encompasses the use of computational techniques to solve problems in chemistry. The methods described above—molecular docking, DFT, QSAR, and ADMET prediction—are all integral parts of a comprehensive cheminformatics approach to studying this compound.

By integrating these diverse computational tools, researchers can build a holistic understanding of the compound. For example, the optimized molecular geometry from DFT calculations can be used as the input for more accurate molecular docking simulations. Descriptors calculated via DFT can also be incorporated into QSAR models to improve their predictive power.

Furthermore, cheminformatics involves the analysis of large chemical datasets. Virtual screening of chemical libraries using docking or pharmacophore models can identify other quinoxalinone derivatives with a high probability of being active against a specific target. These integrated in silico approaches are essential for efficiently navigating the complexities of medicinal chemistry and guiding the rational design of new therapeutic agents based on the this compound scaffold.

Advanced Characterization Techniques for 3 Ethoxyquinoxalin 2 1h One

Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the characterization of quinoxalinone derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-Ethoxyquinoxalin-2(1H)-one, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the ethoxy group and the quinoxalinone core.

¹H NMR: In the proton NMR spectrum of quinoxalinone derivatives, the aromatic protons of the quinoxalin-2(1H)one core are typically observed in the downfield region, generally between δ 7.00 and 8.40 ppm. nih.gov The ethoxy group (-OCH₂CH₃) would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their exact chemical shifts influenced by the electronic environment.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For quinoxalinone derivatives, signals for the carbonyl carbon (C=O), the imine carbon (C=N), and the various aromatic carbons are typically observed between 106 and 159 ppm. nih.gov The carbons of the ethoxy group would appear in the upfield region of the spectrum.

Table 1: Typical NMR Chemical Shift Ranges for Quinoxalin-2-one Derivatives

| Group | Nucleus | Typical Chemical Shift (δ) ppm |

|---|---|---|

| Aromatic Protons | ¹H | 7.00 - 8.40 nih.gov |

| Carbonyl Carbon (C=O) | ¹³C | ~154 rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight. For this compound (C₁₀H₁₀N₂O₂), the expected molecular weight is approximately 190.20 g/mol . Techniques like Electrospray Ionization (ESI) would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern can further corroborate the proposed structure. For instance, the mass spectrum of 3-phenylquinoxalin-2(1H)-one shows the expected molecular ion peak and characteristic fragments. rsc.org

X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the available literature, a detailed analysis of the closely related derivative, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one , offers significant insight into the core molecular geometry and packing features of this class of compounds. iucr.orgnih.govresearchgate.net

The study of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one revealed that the asymmetric unit of its crystal structure consists of two independent molecules that differ slightly in their conformation. iucr.orgresearchgate.net In one molecule, the dihedral angle between the mean planes of the benzene (B151609) and pyrazinone rings is 4.69 (4)°, while in the second molecule, this angle is 3.17 (5)°. iucr.org

The crystal packing is stabilized by weak C—H⋯O hydrogen bonds and slipped π-stacking interactions, which link the molecules into layers. iucr.orgnih.gov Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing arise from H⋯H (43.5%) and H⋯O/O⋯H (30.8%) contacts. iucr.orgresearchgate.net The crystal data and structure refinement details for this derivative are summarized in the table below.

Table 2: Crystal Data and Structure Refinement for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₃N₃O₄ |

| Formula weight | 263.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 14.4848 (3) |

| b (Å) | 12.5663 (2) |

| c (Å) | 15.2708 (3) |

| β (°) | 116.424 (1) |

| Volume (ų) | 2489.20 (8) |

| Z | 8 |

| Temperature (K) | 240 |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54178 |

| Calculated density (Mg m⁻³) | 1.405 |

| Absorption coefficient (mm⁻¹) | 0.91 |

| F(000) | 1104 |

| Reflections collected | 66682 |

| Independent reflections | 5082 |

| R_int | 0.031 |

| Final R indices [I > 2σ(I)] | R₁ = 0.047, wR₂ = 0.137 |

| R indices (all data) | R₁ = 0.059, wR₂ = 0.144 |

Data sourced from Seqqat et al. (2023). iucr.orgresearchgate.net

Preclinical and Clinical Development Considerations

Pharmacodynamics and Pharmacokinetics of Quinoxalinone Derivatives

Quinoxalinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery. researchgate.netipp.pt Their pharmacodynamic effects are diverse, stemming from their ability to interact with various biological targets. For instance, certain quinoxalinone derivatives function as antagonists for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, suggesting potential applications in neurological disorders. nih.govpharmaceuticaljournal.net Other derivatives have been developed as potent inhibitors of key enzymes in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), fibroblast growth factor receptor 1 (FGFR1), cyclooxygenase-2 (COX-2), lactate (B86563) dehydrogenase A (LDHA), and topoisomerase II. nih.govnih.govdovepress.comnih.gov This broad range of mechanisms highlights the chemical tractability of the quinoxalinone core in designing targeted therapeutic agents. sapub.org

From a pharmacokinetic perspective, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are frequently employed in the early stages of development to predict the drug-like properties of new quinoxalinone derivatives. nih.govnih.gov These computational models assess parameters such as intestinal absorption, Caco-2 cell permeability (an in vitro model for the human intestinal wall), and blood-brain barrier (BBB) permeability. nih.gov For example, some studies predict that certain derivatives would exhibit high human intestinal absorption and good Caco-2 permeability, but low BBB permeability, which could be advantageous for targeting peripheral tissues while minimizing central nervous system side effects. nih.gov Furthermore, predictions regarding hepatotoxicity and mutagenicity are critical components of these early assessments. nih.gov The metabolic fate of these compounds is also considered, with some derivatives predicted to be potential inhibitors of cytochrome P450 enzymes, which has implications for drug-drug interactions.

In Vitro and In Vivo Efficacy Studies

The therapeutic potential of quinoxalinone derivatives has been substantiated through numerous in vitro and in vivo studies, particularly in the field of oncology. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological process by 50%.

In vitro studies have demonstrated the potent cytotoxic activity of various quinoxalinone derivatives against a range of human cancer cell lines. For example, a series of 3-vinyl-quinoxalin-2(1H)-one derivatives were evaluated for their ability to inhibit FGFR1 and their cytotoxicity against cancer cell lines known to express high levels of this receptor. dovepress.com Similarly, other research has identified quinoxaline-based compounds with potent anti-proliferative effects against prostate cancer (PC-3) and liver cancer (HepG2) cells, with some derivatives showing IC₅₀ values in the low micromolar range. nih.gov The mechanism of action often involves the inhibition of crucial cellular enzymes; for instance, certain derivatives have shown direct inhibitory effects against topoisomerase II, a key enzyme in DNA replication. nih.gov An in vivo study using an Ehrlich solid tumor model in animals demonstrated that a specific quinoxaline (B1680401) derivative significantly reduced tumor volume, providing further evidence of its anticancer potential. nih.gov

Table 1: In Vitro Efficacy of Selected Quinoxalinone Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 3-vinyl-quinoxalin-2(1H)-one derivative (A5) | H460 (Lung Cancer) | 0.012 | dovepress.com |

| 3-vinyl-quinoxalin-2(1H)-one derivative (A5) | Hct116 (Colon Cancer) | 0.021 | dovepress.com |

| Quinoxaline Derivative (IV) | PC-3 (Prostate Cancer) | 2.11 | nih.gov |

| Quinoxaline Derivative (III) | PC-3 (Prostate Cancer) | 4.11 | nih.gov |

| Quinoxaline Derivative (IV) | Topoisomerase II Enzyme | 7.529 | nih.gov |

This table is interactive and can be sorted by column.

Toxicity Assessment (e.g., selectivity index)

A critical aspect of preclinical development is assessing the toxicity of a potential drug candidate, particularly its selectivity for cancer cells over normal, healthy cells. The selectivity index (SI) is a quantitative measure used for this purpose, calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value indicates greater selectivity and a potentially safer therapeutic profile.

Studies on quinoxalinone derivatives have shown promising results in this area. Researchers have evaluated the cytotoxicity of novel compounds against various human cancer cell lines (such as HeLa, LS174, and A549) alongside normal human cell lines (like MRC-5 fetal lung fibroblasts or Vero kidney epithelial cells). nih.govresearchgate.net In one study, several 3,4-dihydro-2(1H)-quinoxalinones demonstrated significantly better selectivity for cancer cells compared to the conventional chemotherapy drug cisplatin. researchgate.net For instance, one derivative exhibited an SI of 17.44 for HeLa cells, indicating it was over 17 times more toxic to the cancer cells than to the normal MRC-5 cells. researchgate.net Similarly, other research highlighted quinoxaline compounds with high selective indices against PC-3 prostate cancer cells when compared to normal Vero cells. nih.gov This high degree of selectivity is a crucial attribute, suggesting that these compounds can effectively target tumor cells while minimizing damage to healthy tissues.

Table 2: Cytotoxicity and Selectivity Index of Quinoxalinone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) on Cancer Cells | Normal Cell Line | IC₅₀ (µM) on Normal Cells | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|---|

| Compound 10 | HeLa (Cervix) | 10.46 | MRC-5 (Lung) | 182.4 | 17.44 | researchgate.net |

| Compound IV | PC-3 (Prostate) | 2.11 | Vero (Kidney) | >100 | >47.39 | nih.gov |

| Compound III | PC-3 (Prostate) | 4.11 | Vero (Kidney) | >100 | >24.33 | nih.gov |

| Compound 9 | HeLa (Cervix) | 13.91 | MRC-5 (Lung) | 105.1 | 7.56 | researchgate.net |

| Compound 11 | HeLa (Cervix) | 14.65 | MRC-5 (Lung) | 102.3 | 6.98 | researchgate.net |

This table is interactive and can be sorted by column.

Drug Resistance Mechanisms and Strategies to Overcome Them

Drug resistance is a major obstacle in chemotherapy and antimicrobial treatments. For quinolone and quinoxaline-type compounds, resistance can emerge through several mechanisms. nih.gov One primary mechanism involves mutations in the drug's target enzymes, such as DNA gyrase and topoisomerase IV in bacteria. nih.govnih.gov These mutations can alter the drug-binding site, reducing the compound's affinity and rendering it less effective. nih.gov

Another significant resistance mechanism is the increased expression of efflux pumps. nih.gov These are membrane proteins that actively transport drugs out of the cell, thereby reducing the intracellular concentration to sub-therapeutic levels. nih.govtaylorfrancis.com In some bacteria, mutations in regulatory genes can lead to the overexpression of these pumps, which often have broad substrate profiles and can confer resistance to multiple classes of drugs. nih.govnih.gov Furthermore, resistance can be acquired through horizontal gene transfer via plasmids, which can carry genes encoding for proteins that protect the drug's target or for mobile efflux pumps. nih.govnih.gov

Strategies to overcome this resistance are an active area of research. One approach is the development of new derivatives that are less susceptible to these resistance mechanisms. Another promising strategy involves the co-administration of the quinoxalinone drug with an efflux pump inhibitor. This combination can restore the intracellular concentration of the drug and its efficacy. In the context of cancer, some quinoxalinone derivatives have been identified as potential inhibitors of P-glycoprotein (P-gp), a well-known efflux pump responsible for multidrug resistance in cancer cells. nih.gov By inhibiting P-gp, these compounds could not only exert their own cytotoxic effects but also potentially reverse resistance to other anticancer drugs, making them valuable candidates for combination therapies. nih.gov

Future Directions and Research Gaps in 3 Ethoxyquinoxalin 2 1h One Research

Development of Novel Synthetic Routes

While established methods for the synthesis of quinoxalin-2(1H)-one derivatives exist, future research should focus on developing more efficient, sustainable, and atom-economical synthetic strategies. Current research is already moving in this direction. For instance, a facile and effective alkoxylation protocol for quinoxalin-2(1H)-ones has been developed that uses PhI(OTFA)2 as an oxidant under catalyst-free conditions, providing good to excellent yields of 3-alkoxylquinoxalin-2(1H)-ones. scribd.com This method represents a significant step forward by avoiding the use of expensive and potentially toxic transition metal catalysts. scribd.com

Further research could build upon these principles by:

Exploring Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or barium titanate (BaTiO3) in piezochemical reactions, offers an environmentally friendly and sustainable approach for the C-H functionalization of quinoxalin-2(1H)-ones. nih.gov These methods can lead to the synthesis of a wide range of derivatives with high yields and easy catalyst recovery. nih.gov

Expanding Catalyst-Free Reactions: The development of more catalyst-free reactions, potentially using alternative oxidants or reaction conditions like ball milling, could further enhance the green chemistry profile of these syntheses. nih.gov

Improving Regioselectivity: While methods exist to control regioselectivity using acid or base regulation, developing synthetic routes with even higher precision for complex substituted patterns remains a key challenge. semanticscholar.org

A summary of modern synthetic approaches is presented below.

| Synthetic Strategy | Key Features | Advantages | Reference |

| Direct C3 Alkoxylation | Uses PhI(OTFA)2 oxidant with alcohols | Catalyst-free, simple, good to excellent yields | scribd.com |

| Heterogeneous Catalysis | Employs recyclable catalysts like MOFs or BaTiO3 | Atomically economical, environmentally friendly, sustainable | nih.gov |

| Acid/Base Regulation | Controls isomer formation during cyclization | Allows selective synthesis of specific regioisomers | semanticscholar.org |

Exploration of New Biological Targets

The quinoxalin-2(1H)-one scaffold has been investigated for a range of biological activities, with many derivatives showing promise as anticancer agents. researchgate.netmdpi.com A significant body of research has focused on their role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, with some derivatives showing inhibitory activity in the nanomolar range, comparable to known drugs like osimertinib. mdpi.comnih.gov

However, the full biological potential of this scaffold is likely much broader. Future research should systematically explore new biological targets to identify novel therapeutic applications. Promising areas for investigation include:

Neurodegenerative Diseases: Certain quinoxalin-2(1H)-one derivatives have been identified as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, suggesting potential applications in treating neurological disorders where excitotoxicity is a factor. researchgate.net

Inflammatory Diseases: The discovery of quinoxalinone derivatives that act as inhibitors of cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA) suggests their potential use as anti-inflammatory and anti-cancer agents. nih.gov

Metabolic Disorders: The inhibition of enzymes like α-glucosidase by related 3,4-dihydro-2(1H)-quinoxalinones points towards a potential role in managing diabetes. researchgate.net

Mental Health: Derivatives such as 3-ethoxyquinoxaline-2-carboxamides have been evaluated as potential antidepressants, possibly acting as 5-HT3 receptor antagonists. mdpi.com

A table of identified biological targets for the quinoxalinone scaffold is provided below.

| Biological Target | Therapeutic Area | Reference |